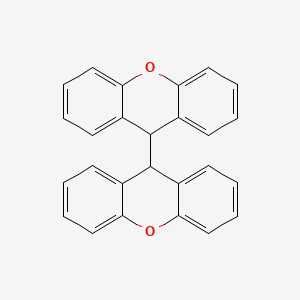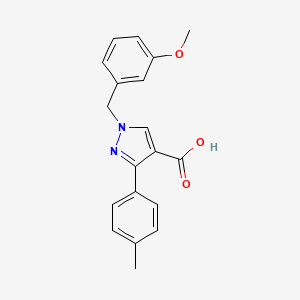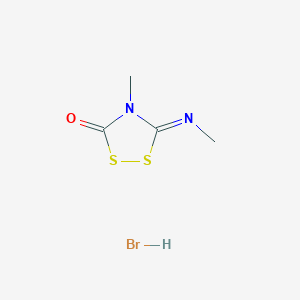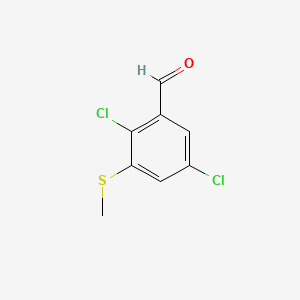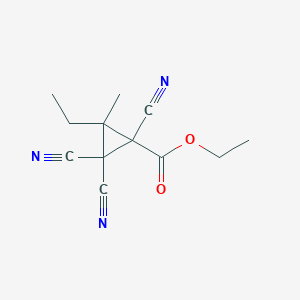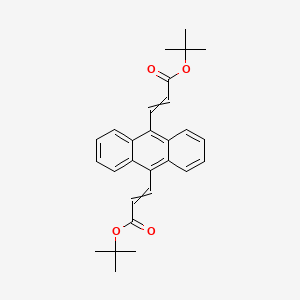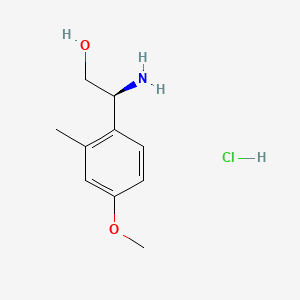
9(10H)-Acridinone, 3-azido-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9(10H)-Acridinone, 3-azido-: is a chemical compound that belongs to the class of acridinones Acridinones are heterocyclic organic compounds containing a three-ring system with nitrogen atoms The 3-azido- derivative of 9(10H)-acridinone is characterized by the presence of an azido group (-N₃) at the third position of the acridinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9(10H)-acridinone, 3-azido- typically involves the introduction of the azido group into the acridinone framework. One common method is the nucleophilic substitution reaction, where a suitable leaving group (such as a halide) on the acridinone is replaced by an azido group using sodium azide (NaN₃) as the azide source. The reaction is usually carried out in an appropriate solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the substitution.
Industrial Production Methods: While specific industrial production methods for 9(10H)-acridinone, 3-azido- are not widely documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 9(10H)-Acridinone, 3-azido- can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group (-NH₂) using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst or lithium aluminum hydride (LiAlH₄).
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Sodium Azide (NaN₃): Used for introducing the azido group.
Hydrogen Gas (H₂) and Catalysts: Used for reduction reactions.
Copper(I) Catalysts: Used in cycloaddition reactions to form triazoles.
Major Products:
Amines: Formed by the reduction of the azido group.
Triazoles: Formed by cycloaddition reactions with alkynes.
Aplicaciones Científicas De Investigación
Chemistry: 9(10H)-Acridinone, 3-azido- is used as a building block in organic synthesis. Its azido group allows for further functionalization, making it a versatile intermediate in the synthesis of more complex molecules.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. The azido group can be used for bioorthogonal chemistry, enabling the labeling and tracking of biomolecules in biological systems.
Industry: In materials science, 9(10H)-acridinone, 3-azido- can be used in the synthesis of novel polymers and materials with unique properties. Its ability to undergo cycloaddition reactions makes it useful for creating cross-linked polymer networks.
Mecanismo De Acción
The mechanism of action of 9(10H)-acridinone, 3-azido- depends on the specific application and the chemical reactions it undergoes. In bioorthogonal chemistry, the azido group can react with alkynes in a copper-catalyzed cycloaddition reaction, forming stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for use in living systems.
Comparación Con Compuestos Similares
3-Azido-1,2,4-triazines: These compounds also contain an azido group and are used in similar cycloaddition reactions.
3-Azido-4-(2H-tetrazol-5-yl)furazan: Another azido-containing compound with applications in materials science.
Uniqueness: 9(10H)-Acridinone, 3-azido- is unique due to its acridinone core, which imparts specific electronic and structural properties. This makes it particularly useful in applications where the acridinone framework is beneficial, such as in the development of fluorescent probes or in the synthesis of heterocyclic compounds with potential biological activity.
Propiedades
Número CAS |
61068-67-5 |
|---|---|
Fórmula molecular |
C13H8N4O |
Peso molecular |
236.23 g/mol |
Nombre IUPAC |
3-azido-10H-acridin-9-one |
InChI |
InChI=1S/C13H8N4O/c14-17-16-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)13(10)18/h1-7H,(H,15,18) |
Clave InChI |
RYSMOIQYZVHBMB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(N2)C=C(C=C3)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


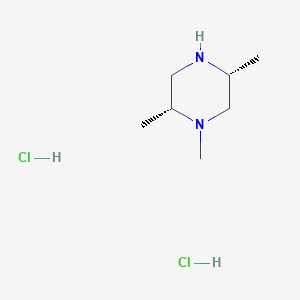
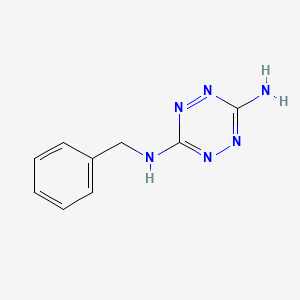
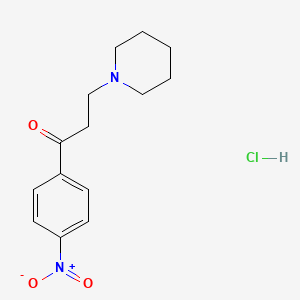
![Tert-butyl 3-acetylpyrazolo[1,5-a]pyridin-5-ylcarbamate](/img/structure/B14016092.png)
